

A Comparative Guide to Synthetic versus Commercial D-erythro-Sphingosine Efficacy

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Compound of Interest

Compound Name: *D-erythro-Sphingosine*
hydrochloride

Cat. No.: *B3041294*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of synthetic and commercial D-erythro-Sphingosine, a critical bioactive lipid involved in a multitude of cellular processes. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable reagent for their specific applications.

Executive Summary

D-erythro-Sphingosine is a fundamental sphingolipid that acts as a precursor for other bioactive lipids like sphingosine-1-phosphate (S1P) and ceramide. It plays a crucial role in cell signaling, regulating processes such as apoptosis, cell proliferation, and stress responses. A key mechanism of its action is the inhibition of protein kinase C (PKC). Both synthetically produced and commercially sourced D-erythro-Sphingosine are widely used in research. While both are effective, their efficacy can be influenced by factors such as purity and the presence of stereoisomers. This guide outlines the key differences and provides data to inform your purchasing and experimental design decisions.

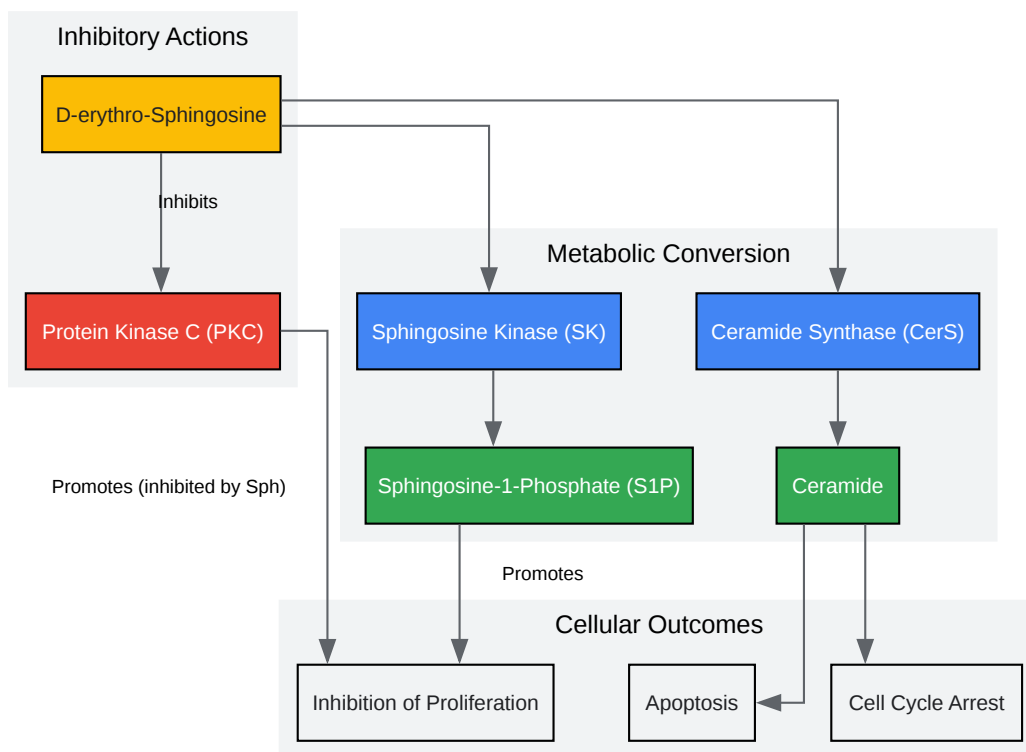
Data Presentation: Quantitative Comparison

Parameter	Synthetic D-erythro-Sphingosine	Commercial D-erythro-Sphingosine	Key Findings & References
Purity	Often reported as >99.9% [1]	Typically ≥98% or >99% [2] [3]	Synthetic routes can achieve very high chemical and enantiomeric purity. Commercial preparations are of high purity but may have slight variations between batches and suppliers.
Biological Activity (PKC Inhibition)	Equipotent to commercial preparations [4]	IC50 = 2.8 μM (High Purity) [2]	Studies have shown that both synthetic and commercial D-erythro-sphingosine are equipotent in inhibiting protein kinase C in vitro. [4]
Apoptosis Induction	Strong inducer of apoptosis [5]	Induces apoptosis in various cell lines	D-erythro-sphingosine is the most potent stereoisomer in inducing apoptosis. [5]
Cell Viability	Dose-dependent reduction in cell viability	Dose-dependent reduction in cell viability	The IC50 for cell viability can vary depending on the cell line and assay conditions.

Signaling Pathways and Experimental Workflow

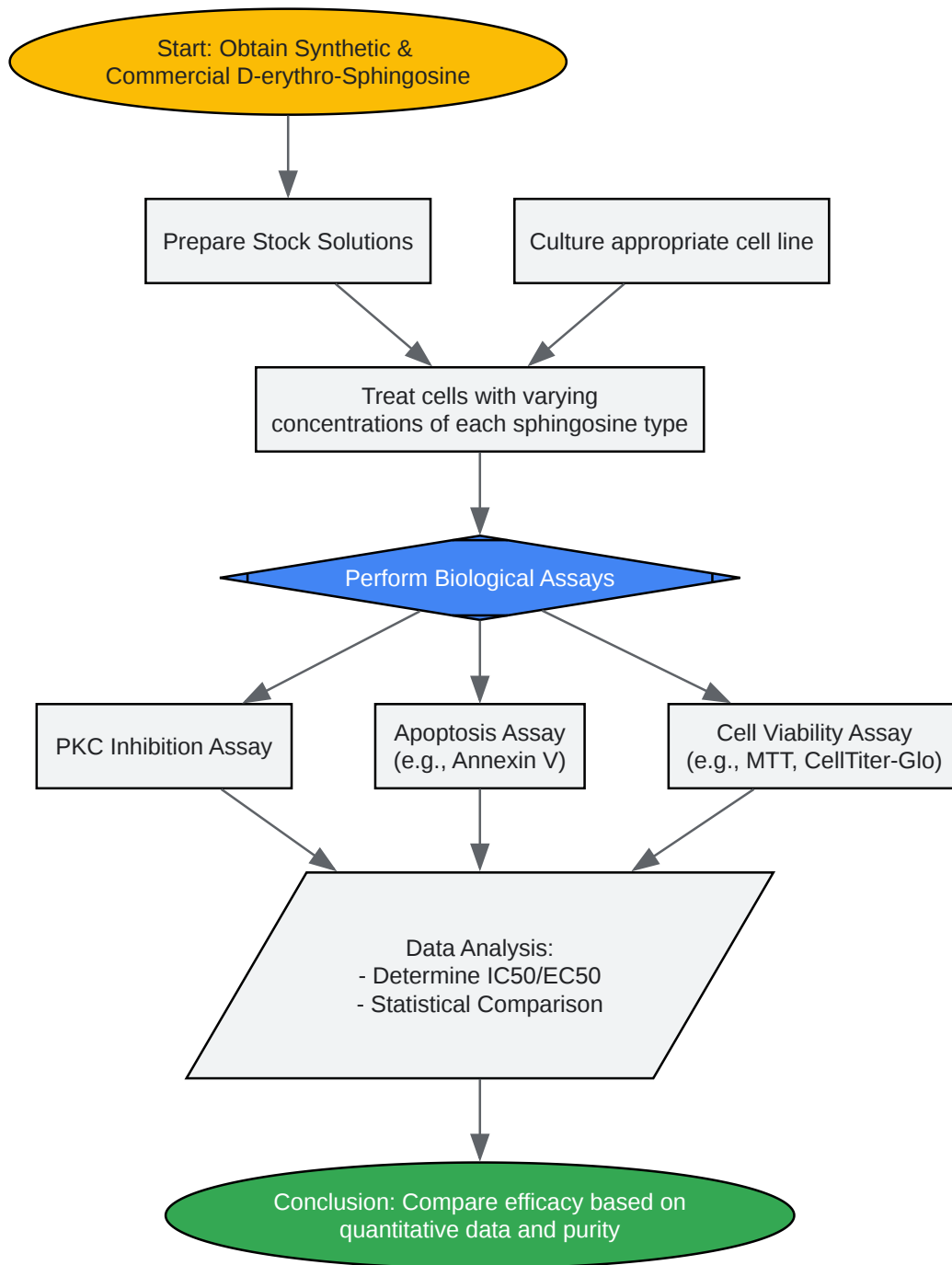
To visually represent the complex roles of D-erythro-Sphingosine and a typical experimental approach for its study, the following diagrams are provided.

D-erythro-Sphingosine Signaling Pathways

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D-erythro-Sphingosine Signaling Pathways

Experimental Workflow for Comparing Sphingosine Efficacy

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References

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